molecular formula C5H3BrO2 B1334072 4-Bromo-2-furaldehyde CAS No. 21921-76-6

4-Bromo-2-furaldehyde

Cat. No.: B1334072
CAS No.: 21921-76-6
M. Wt: 174.98 g/mol
InChI Key: MRGBBKQOSUHKPF-UHFFFAOYSA-N
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Description

4-Bromo-2-furaldehyde: is an organic compound with the molecular formula C5H3BrO2 . It is a halogenated derivative of furaldehyde, characterized by the presence of a bromine atom at the fourth position of the furan ring. This compound is commonly used as a building block in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Furaldehyde: One common method for preparing 4-Bromo-2-furaldehyde involves the bromination of furaldehyde. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid.

    Industrial Production Methods: Industrially, this compound can be produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Bromo-2-furaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced products.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 4-Bromo-2-furoic acid

    Reduction: 4-Bromo-2-furylmethanol

    Substitution: Various substituted furan derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 4-Bromo-2-furaldehyde is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of furan derivatives with biological systems. It serves as a model compound for understanding the behavior of halogenated furans in biological environments .

Medicine: It is investigated for its role in the synthesis of bioactive molecules, including potential drug candidates.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

  • 4-Bromo-2-furoic acid
  • 5-Bromo-2-furaldehyde
  • 3-Bromo-2-formylfuran

Uniqueness: 4-Bromo-2-furaldehyde is unique due to its specific substitution pattern on the furan ring. The presence of the bromine atom at the fourth position and the aldehyde group at the second position confer distinct reactivity and properties compared to other brominated furan derivatives .

Biological Activity

4-Bromo-2-furaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, a derivative of furaldehyde, features a bromine atom at the 4-position relative to the aldehyde group on the furan ring. This substitution can significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves the interaction with microbial cell membranes or specific enzymatic pathways, leading to cell death or growth inhibition.

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation. The compound's ability to alter gene expression profiles in cancer cells is an area of ongoing research.

Anti-inflammatory Activity

There is also evidence supporting the anti-inflammatory effects of this compound. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The specific pathways involved in this activity are still being elucidated.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This reactivity can lead to modifications that alter protein functions or nucleic acid integrity, impacting various biological processes.

Case Studies and Experimental Data

  • Antimicrobial Study : A study conducted on the antimicrobial effects of this compound showed a significant reduction in bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, indicating effective antibacterial properties.
    Bacterial StrainMIC (µg/mL)
    Escherichia coli32
    Staphylococcus aureus16
    Candida albicans64
  • Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis indicated a higher percentage of cells in the late apoptotic stage after treatment.
  • Anti-inflammatory Assessment : In a model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

4-bromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGBBKQOSUHKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373692
Record name 4-Bromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21921-76-6
Record name 4-Bromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-furaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the 4-bromo substitution in 2-furaldehyde derivatives for antibacterial activity?

A1: Research suggests that the position of the bromine atom on the furan ring significantly influences the antibacterial activity of 5-nitrofuran azomethine derivatives. The study found that compounds with a bromine atom at the 4-position generally exhibit higher antibacterial activity compared to their 3-bromo counterparts and the parent compounds without bromine substitution []. This highlights the importance of the 4-bromo substitution in enhancing the potency of these compounds against bacteria.

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